S-N,N,3-triMethylbutane-1,2-diaMine
Description
S-N,N,3-Trimethylbutane-1,2-diamine (CAS: 847696-16-6, Molecular Formula: C₇H₁₈N₂) is a chiral diamine featuring methyl substitutions at the N1, N1, and C3 positions. Its stereochemical configuration (S-enantiomer) and tertiary amine structure distinguish it from simpler diamines like ethane-1,2-diamine. The compound is commercially available as a solid with 97% purity, marketed by CymitQuimica for applications requiring small-molecule scaffolds .
Properties
IUPAC Name |
(2S)-1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDXJRMHGZPKD-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-N,N,3-triMethylbutane-1,2-diaMine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by further functionalization to introduce the desired methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors or batch processing. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
S-N,N,3-triMethylbutane-1,2-diaMine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated derivatives .
Scientific Research Applications
S-N,N,3-triMethylbutane-1,2-diaMine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-N,N,3-triMethylbutane-1,2-diaMine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Spectral Differences
Key Insight : The absence of NH groups in this compound simplifies its NMR and IR spectra compared to secondary diamines, making it more lipophilic and less prone to hydrogen bonding .
Physicochemical Properties
- Lipophilicity : Methyl substitutions increase ClogP values, enhancing membrane permeability. For example, N,N-bis-benzyl derivatives exhibit ClogP >3, whereas this compound (ClogP estimated ~1.5) balances lipophilicity and solubility .
- Thermal Stability : Tertiary amines like this compound generally exhibit higher stability than primary/secondary analogs, reducing degradation during storage .
Research Challenges and Opportunities
- Stereochemical Control : Achieving high enantiomeric purity in this compound synthesis requires optimized chiral catalysts or resolution techniques .
- Comparative Reactivity : Methyl-substituted diamines show reduced nucleophilicity compared to primary amines, limiting their use in reactions requiring NH participation (e.g., cyclization to piperazines) .
Biological Activity
S-N,N,3-triMethylbutane-1,2-diaMine, a chiral diamine with the molecular formula and CAS number 847696-16-6, has gained attention for its potential biological activities and applications in various fields including organic and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 130.23 g/mol
- Structure : The compound features a butane backbone with two amine groups and three methyl groups attached.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. This interaction can modulate biochemical pathways crucial for therapeutic applications .
Biological Activities
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is essential for understanding its role in metabolic pathways.
- Antimicrobial Properties : Some studies suggest that similar diamines exhibit antimicrobial properties, indicating potential applications in combating bacterial infections.
- Stereochemical Influence : The chiral nature of this compound allows it to participate in asymmetric synthesis and chiral resolution processes, enhancing its utility in drug development.
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
- Study on Enzyme Interactions : A study published in the Journal of Organic Chemistry demonstrated that the compound could effectively interact with specific enzymes involved in metabolic processes. This interaction was shown to lead to significant changes in enzyme kinetics .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of structurally similar diamines. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting a potential application as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
